Stoichiometric Precision: 1:1 Hydrochloride vs. Free Base and Dihydrochloride Salts
4-Methoxybenzene-1,2-diamine hydrochloride (106658-14-4) provides a 1:1 stoichiometry of the diamine to HCl, in contrast to the free base (102-51-2) which contains no HCl, and the dihydrochloride (59548-39-9) which contains 2 equivalents of HCl per diamine molecule [1]. This intermediate salt form facilitates precise acid-catalyzed cyclization reactions, such as the formation of 5-methoxy-1H-benzimidazol-2-yl)methanol, where 4-methoxy-1,2-phenylenediamine (0.7 g, 5 mmol) was refluxed with glycolic acid (0.4 g, 5.25 mmol) in 5.5 M HCl (15 mL) for 6 h to yield 100% of the benzimidazole product . In contrast, the free base requires separate acid addition, which introduces additional handling variability, while the dihydrochloride may necessitate base neutralization steps that complicate reaction workup .
| Evidence Dimension | HCl stoichiometry (molar equivalents per diamine) |
|---|---|
| Target Compound Data | 1:1 (monohydrochloride) |
| Comparator Or Baseline | Free base: 0:1; Dihydrochloride: 2:1 |
| Quantified Difference | Intermediate HCl content provides balanced reactivity without requiring external acid addition (free base) or base neutralization (dihydrochloride) |
| Conditions | Solid-state salt composition; benzimidazole synthesis conditions (5.5 M HCl reflux, 6 h) |
Why This Matters
Precise acid stoichiometry in the monohydrochloride salt eliminates the need for separate acid quantification, reducing batch-to-batch variability in acid-catalyzed cyclization steps critical to PPI manufacturing.
- [1] ChemWhat. (n.d.). Omeprazole Impurity 28 (CAS 102-51-2). View Source
